molecular formula C15H32O B025879 4-Pentadecanol CAS No. 109212-91-1

4-Pentadecanol

Cat. No.: B025879
CAS No.: 109212-91-1
M. Wt: 228.41 g/mol
InChI Key: GVQUJSXHKIUDCK-UHFFFAOYSA-N
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Description

4-Pentadecanol is a high-purity, long-chain fatty alcohol of significant interest in specialized research applications. This secondary alcohol serves as a valuable intermediate and model compound in various scientific fields due to its defined hydrocarbon chain and specific positioning of the hydroxy group. In material science , long-chain alcohols like pentadecanol are investigated as phase change materials (PCMs) for thermal energy storage. Their solid-solid or solid-liquid phase transitions, which occur within a useful temperature range, can be harnessed in smart nanoplatforms for controlled drug delivery systems . Researchers also utilize such compounds in studying Langmuir monolayers to understand surface adsorption and the behavior of amphiphilic molecules at interfaces . In biochemical and microbiological research , the chain length of alcohols is a critical factor in their interaction with biological systems. Studies on primary alcohols have demonstrated that antimicrobial potency can be highly specific; for instance, 1-Pentadecanol was found to be selectively effective against Propionibacterium acnes . Similarly, research into alcohol inhibition of L1-mediated cell adhesion shows that biological activity is highly dependent on the carbon chain length and structure, providing a foundation for investigating structure-activity relationships . This compound presents a compelling subject for such studies to elucidate the effect of the hydroxy group's position on bioavailability and mechanism of action. This compound is offered for use as a standard in analytical chemistry, a building block in organic synthesis, and a probe in fundamental research. Researchers are advised to consult the specific safety data sheet (SDS) for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQUJSXHKIUDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337666
Record name 4-Pentadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109212-91-1
Record name 4-Pentadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Pentadecanol

Laboratory-Scale Synthetic Routes to 4-Pentadecanol

Laboratory synthesis of this compound often requires precise control over chemo- and regioselectivity to ensure the hydroxyl group is introduced specifically at the C4 position.

Chemo- and Regioselective Reduction Strategies

Chemo- and regioselective reduction strategies are crucial for synthesizing this compound from precursors containing carbonyl groups at specific positions. For instance, the reduction of a ketone with the carbonyl group at the C4 position of a fifteen-carbon chain would yield this compound. While specific examples for this compound were not extensively detailed in the search results, general principles of selective reduction apply. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are often employed in the reduction of ketones to secondary alcohols, with reaction conditions (solvent, temperature) influencing selectivity. The challenge in synthesizing this compound via this route lies in obtaining the specific C15 chain with a ketone precisely at the C4 position.

Oxidative Approaches to Alkane Functionalization

Oxidative approaches to alkane functionalization offer an alternative route to introduce a hydroxyl group onto a saturated hydrocarbon chain. This typically involves activating a C-H bond and inserting an oxygen atom. While direct, highly regioselective oxidation of pentadecane (B166386) specifically at the C4 position to yield this compound can be challenging due to the similar reactivity of secondary C-H bonds, research in catalytic oxidation methods continues to explore ways to achieve greater selectivity. Some studies mention the potential for catalytic generation of alkoxy radicals from unfunctionalized alcohols, which can undergo further transformations. semanticscholar.org However, achieving high regioselectivity at a specific internal position like C4 in a long alkane chain remains an area of active research.

Stereoselective Access to Enantiopure this compound and its Diastereomers

This compound, having a chiral center at the C4 position, exists as a pair of enantiomers ((R)- and (S)-4-pentadecanol). Stereoselective synthesis aims to produce one specific enantiomer or a defined mixture of diastereomers. Strategies for stereoselective alcohol synthesis often involve using chiral catalysts, chiral auxiliaries, or starting from chiral pool materials. ethz.chunina.it While the search results did not provide specific examples of stereoselective synthesis routes directly yielding enantiopure this compound, the principles of asymmetric synthesis, such as Sharpless asymmetric epoxidation or asymmetric dihydroxylation, could potentially be applied to functionalized pentadecane precursors to introduce the chiral center at C4 with controlled stereochemistry. colab.wsresearchgate.net For instance, creating a double bond at a specific position and then applying an asymmetric dihydroxylation could be a potential strategy.

Industrial-Scale Production Methods for Pentadecanol Isomers

Industrial production of fatty alcohols, including pentadecanol isomers, typically involves large-scale processes such as the hydrogenation of fatty acids or esters derived from natural fats and oils (oleochemicals) or the hydroformylation of olefins (petrochemicals). d-nb.infoniir.org These methods often yield mixtures of fatty alcohols with varying chain lengths and sometimes different isomer distributions depending on the feedstock and process conditions. For example, hydrogenation of pentadecanoic acid would yield 1-pentadecanol (B150567). Industrial processes might also involve the oxidation of alkanes, although achieving high selectivity for a specific internal alcohol like this compound on a large scale can be difficult. wikipedia.org The Shell corporation uses a proprietary process for synthesizing 1-pentadecanol via hydroformylation of olefins derived from ethylene. wikipedia.org While these methods produce pentadecanols, obtaining specifically this compound in high purity on an industrial scale likely requires additional separation or dedicated synthetic steps if it is not the predominant isomer formed.

Derivatization and Synthetic Utility of this compound

The hydroxyl group of this compound allows for various chemical transformations, making it a potential intermediate in the synthesis of other functionalized molecules.

Preparation of Functionalized Pentadecyl Derivatives

This compound can undergo typical reactions of secondary alcohols, including oxidation, esterification, and ether formation. Oxidation of this compound would yield the corresponding ketone, pentadecan-4-one. Esterification with various carboxylic acids or their derivatives would produce pentadecyl esters. For example, pentadecyl trichloroacetate (B1195264) can be synthesized through the esterification of pentadecanol with trichloroacetic acid. smolecule.com These derivatives can have different properties and potential applications. The long hydrocarbon chain imparts lipophilicity to this compound and its derivatives, which can be relevant in applications involving interfaces or lipid systems. smolecule.com Derivatization can also be used to introduce other functional groups or to prepare compounds for analytical purposes, such as silylation for GC-MS analysis. cleaninginstitute.orgnih.govd-nb.infocopernicus.org

Here is a table summarizing some potential reactions of this compound:

Reaction TypeReagents/Conditions (General)Product TypePotential Utility
OxidationOxidizing agents (e.g., CrO₃, PCC)Ketone (Pentadecan-4-one)Synthesis of other carbonyl compounds
EsterificationCarboxylic acids or derivatives, catalystPentadecyl estersSynthesis of lipids, surfactants, or specialized materials
Ether FormationAlkyl halides, basePentadecyl ethersModifying lipophilicity, synthesis of specialized materials
SubstitutionHalogenating agents (e.g., SOCl₂)Pentadecyl halidesIntroduction of halogens, further functionalization
Derivatization for AnalysisSilylating agents (e.g., MSTFA)Silyl etherEnabling GC-MS analysis of the alcohol

Modification for Enhanced Biological Activity through Structural Analogue Design

The modification of fatty alcohols and their derivatives to enhance biological activity is an area of research. While direct studies on modifying this compound for enhanced biological activity were not prominently found, research on related compounds provides insights into potential strategies.

For example, studies on alcoholic compounds, including pentadecanol (though likely referring to the more common 1-pentadecanol or a mixture), have shown potential as mycobactericidal agents. researchgate.net Molecular docking studies suggested that pentadecanol could interact with the PanK receptor in Mycobacterium. researchgate.net The Gibbs free energy (∆G) for this interaction was reported as -5.5 kcal/mol. researchgate.net

Another area of research involves the structural modification of natural products or their analogues to improve biological activity. For instance, the design and synthesis of dithiocarbamate-3-epi-jaspine B hybrids, derived from a related lipid structure (jaspine B is an anhydrosphingosine), demonstrated that modifications can lead to compounds with moderate anticancer activity. researchgate.net The introduction of lipophilic alkyl dithiocarbamate (B8719985) moieties influenced the activity against tumor cell lines. researchgate.net

Furthermore, studies on plant extracts containing fatty alcohols, such as pentadecanol (likely 1-pentadecanol), have shown biological activities like anti-quorum sensing potential against Pseudomonas aeruginosa. nih.gov Molecular docking indicated that pentadecanol could interact with the CviR protein in Chromobacterium violaceum, a model organism for quorum sensing studies. nih.gov The hydroxyl group of pentadecanol was suggested to bind to the amino acid TRP84 with a docking score of -3.758. nih.gov

These examples suggest that modifications to the structure of this compound, such as the introduction of different functional groups or the synthesis of derivatives, could potentially lead to analogues with enhanced or altered biological activities, although specific research on this compound modifications for this purpose was not extensively detailed in the search results.

Occurrence and Biosynthetic Pathways of 4 Pentadecanol in Biological Systems

Phytochemical Analysis of 4-Pentadecanol Distribution in Plant Species

Phytochemical studies have identified pentadecanols in several plant species. For instance, n-pentadecanol (1-pentadecanol) has been detected in the leaves of Myrica esculenta. nih.govresearchgate.net Another study on Scorzonera pseudolanata found pentadecanol among the secondary volatile metabolites in different plant parts, including roots, leaves, and seeds. mdpi.com Anredera cordifolia has also been reported to contain n-pentadecanol in its essential oil. jddtonline.info While these studies specifically mention n-pentadecanol, the presence of other isomers like this compound in plants is plausible given the metabolic pathways involved in fatty alcohol synthesis, although specific data on the distribution of this compound in plants from the searches is limited.

Identification of Pentadecanol Isomers in Microbial Metabolism (e.g., Cyanobacteria)

Microorganisms, particularly cyanobacteria, are known to produce fatty alcohols as part of their metabolism. Studies on the cyanobacterium Synechocystis sp. PCC 6803 have investigated the production of fatty alcohols through metabolic engineering. researchgate.net While the focus is often on primary fatty alcohols like hexadecanol (B772) and heptadecanol, the pathways involved can potentially lead to the formation of other isomers. researchgate.netasm.org For example, pentadecanol was used as an internal standard in the GC-MS analysis of fatty alcohols in Synechocystis, indicating its relevance in such studies. researchgate.net Furthermore, a study on lipid profiles in biofilms from a hydrothermal stream identified pentadecane (B166386) (n-C15) in microbial communities, which is the alkane precursor to pentadecanols. nih.govfrontiersin.org The presence of branched pentadecanols, such as 14-methyl-1-pentadecanol, has also been noted in the context of microbial lipids. lipidmaps.orggerli.com

Elucidation of Enzymatic Biosynthetic Mechanisms for Pentadecanols

The biosynthesis of fatty alcohols, including pentadecanols, primarily involves the reduction of fatty acyl precursors. This process is catalyzed by specific enzymes.

Role of Alcohol Dehydrogenases in Fatty Alcohol Formation

Alcohol dehydrogenases (ADHs) play a crucial role in the final step of fatty alcohol biosynthesis, catalyzing the reduction of fatty aldehydes to fatty alcohols. nih.govcabidigitallibrary.orgwikipedia.org While many ADHs are known for their activity on short-chain alcohols, some can act on longer-chain substrates. nih.govglobalscientificjournal.com The reversible nature of many ADH reactions means they can also catalyze the oxidation of alcohols to aldehydes or ketones. wikipedia.orgglobalscientificjournal.comslideshare.net In the context of fatty alcohol synthesis, fatty acyl-CoA or fatty acyl-ACP are typically reduced to fatty aldehydes by fatty acyl reductases (FARs), and these aldehydes are subsequently converted to alcohols by aldehyde reductases, which are a type of alcohol dehydrogenase. nih.govd-nb.infogoogle.comasm.org

Fatty Acid Metabolism as a Precursor Source for Pentadecanol Biosynthesis

Fatty acids serve as the primary precursors for the biosynthesis of fatty alcohols. nih.govd-nb.infoacs.orgaimspress.com The de novo fatty acid synthesis pathway produces fatty acyl-ACP or fatty acyl-CoA, which can then be channeled towards fatty alcohol production. nih.govd-nb.infogoogle.comaimspress.com Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is a direct precursor for 1-pentadecanol (B150567). hmdb.caconsensus.appfoodandnutritionresearch.net The synthesis of odd-chain fatty acids like pentadecanoic acid can utilize propionyl-CoA as a primer instead of acetyl-CoA during fatty acid synthesis. wikipedia.orgresearchgate.net Metabolic engineering efforts in microorganisms like Saccharomyces cerevisiae have focused on enhancing the supply of fatty acyl-CoA or free fatty acids to improve fatty alcohol production. acs.orgaimspress.com

Biological and Ecological Roles of Pentadecanol Isomers

Pentadecanol isomers can have various biological and ecological functions.

Pheromonal Functions in Arthropod Chemical Communication

Pentadecanol isomers are known to function as pheromones or pheromone precursors in arthropods, particularly insects. cenmed.comnih.govfatty15.comdiva-portal.orgresearchgate.net Sex pheromones in moths, for example, are often long-chain aliphatic compounds with functional groups that can include alcohols. rsc.orgpnas.org These pheromones play a critical role in mate communication and reproductive isolation between species. diva-portal.orgresearchgate.netplos.org While specific mention of this compound as a pheromone in the search results is limited, other pentadecanol isomers, such as 3-methyl-2-pentadecanol and 3,7-dimethyl-2-pentadecanol, have been identified as pheromone precursors in sawflies. diva-portal.org The precise blend and stereochemistry of pheromone components, including fatty alcohols, are crucial for species specificity in chemical communication. diva-portal.orgresearchgate.net

Table 1: Selected Organisms and Associated Pentadecanols/Precursors

OrganismCompound(s) Detected/RelevantBiological ContextSource(s)
Myrica esculentan-pentadecanolPlant leaves (phytochemical) nih.govresearchgate.net
Scorzonera pseudolanataPentadecanolPlant volatile metabolites (root, leaf, seed) mdpi.com
Anredera cordifolian-PentadecanolPlant essential oil (phytochemical) jddtonline.info
Synechocystis sp.Pentadecanol (used as internal standard)Microbial fatty alcohol studies researchgate.net
Microbial communitiesPentadecane (n-C15)Lipids in hydrothermal biofilms nih.govfrontiersin.org
Neodiprion sawflies3-methyl-2-pentadecanol, 3,7-dimethyl-2-pentadecanolPheromone precursors diva-portal.org
Various organismsPentadecanoic acid (C15:0)Precursor for 1-pentadecanol biosynthesis hmdb.caconsensus.appfoodandnutritionresearch.net

Table 2: Enzymes Involved in Fatty Alcohol Biosynthesis

Enzyme ClassRole in BiosynthesisSubstrate(s)Product(s)Source(s)
Fatty Acyl Reductase (FAR)Reduces fatty acyl-CoA or acyl-ACP to fatty aldehydeFatty acyl-CoA, Fatty acyl-ACPFatty aldehyde nih.govd-nb.infoasm.org
Carboxylic Acid Reductase (CAR)Reduces free fatty acids to fatty aldehydesFree fatty acidFatty aldehyde nih.govacs.org
Alcohol Dehydrogenase (ADH) / Aldehyde ReductaseReduces fatty aldehyde to fatty alcoholFatty aldehydeFatty alcohol nih.govd-nb.infogoogle.com
Fatty Acid Synthase (FAS)Synthesizes fatty acidsAcetyl-CoA, Malonyl-CoAFatty acyl-ACP or Fatty acyl-CoA nih.govd-nb.infoaimspress.com

Contribution to Volatile Organic Compound Profiles in Natural Ecosystems

Volatile organic compounds (VOCs) play crucial roles in the interactions between organisms and their environment, acting as signaling molecules, attractants, repellents, and defense compounds. researchgate.netrsc.orgfrontiersin.org The volatilome, representing the total suite of VOCs emitted by an organism or ecosystem, provides a complex fingerprint of metabolic activity and ecological interactions. rsc.org

While 1-pentadecanol has been noted as a volatile compound in some biological contexts, specific data on the contribution of this compound to VOC profiles in natural ecosystems is limited in the provided search results. mdpi.com However, the presence of various fatty alcohols and their derivatives in volatile emissions from plants and microorganisms suggests that secondary fatty alcohols like this compound could potentially contribute to these complex mixtures. researchgate.netfrontiersin.orgmdpi.com

Studies on VOCs in aquatic systems, for instance, highlight the role of biogenic volatiles from algae and cyanobacteria as infochemicals influencing interactions between organisms. researchgate.netfrontiersin.org These volatile compounds can include aliphatic alcohols and aldehydes derived from lipid metabolism. frontiersin.org Similarly, research into VOCs from terrestrial plants has identified a variety of compounds, including alcohols, contributing to their volatile profiles. mdpi.com

The specific ecological functions of this compound as a volatile organic compound in natural ecosystems require further dedicated investigation. Its potential role could be related to its physical properties, such as vapor pressure and hydrophilicity, which influence its dispersal and interaction with other organisms and the environment. frontiersin.org

Advanced Analytical Techniques for 4 Pentadecanol Characterization and Detection

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental for the separation and quantitative analysis of 4-Pentadecanol. These methods offer the high resolution and sensitivity required to analyze this long-chain fatty alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and robust technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govimpactfactor.org The development of a reliable GC-MS method involves the optimization of several parameters to ensure efficient separation and sensitive detection.

Method Development: A typical GC-MS method for this compound analysis often involves derivatization to increase its volatility and improve chromatographic peak shape. oup.comnih.gov Silylation, to form trimethylsilyl (B98337) (TMS) ethers, is a common derivatization strategy for fatty alcohols. nih.gov

The choice of the GC column is critical for separating this compound from other matrix components and its isomers. A mid-polarity capillary column, such as one with a 6% cyanopropylphenyl and 94% polydimethylsiloxane (B3030410) stationary phase, is often suitable. mdpi.com The temperature program of the GC oven is optimized to achieve baseline separation of the analytes in a reasonable time frame. ntnu.no An example of a temperature program could start at a lower temperature and ramp up to a higher temperature to elute the long-chain alcohol. mdpi.com

The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns aiding in compound identification. ntnu.no For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized this compound. ntnu.no

Method Validation: Validation of the developed GC-MS method is essential to ensure its reliability for the intended application. nih.govmdpi.com Key validation parameters, in accordance with guidelines such as those from the International Council for Harmonisation (ICH), include: mdpi.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves typically show good linearity with a coefficient of determination (R²) greater than 0.99. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked samples, with acceptance criteria typically between 80-120%. shimadzu.com

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be within acceptable limits (e.g., <15%). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ntnu.no

Table 1: Typical Validation Parameters for a GC-MS Method for this compound Analysis
Validation ParameterTypical Acceptance CriteriaPurpose
Linearity (R²)≥ 0.99Ensures a proportional response of the instrument to the analyte concentration.
Accuracy (% Recovery)80 - 120%Measures the trueness of the analytical result.
Precision (% RSD)≤ 15%Demonstrates the repeatability and reproducibility of the method.
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3Defines the lowest concentration at which the analyte can be detected.
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10Defines the lowest concentration that can be quantified with acceptable precision and accuracy.

The differentiation of isomers, which have the same molecular formula and nominal mass, presents a significant analytical challenge. lcms.cz High-resolution mass spectrometry (HRMS) is a powerful tool to address this challenge, particularly for lipid isomers. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide high mass accuracy, allowing for the determination of the elemental composition of ions. nih.gov

While HRMS alone may not distinguish between positional isomers like this compound and its other pentadecanol isomers, its coupling with tandem mass spectrometry (MS/MS) and advanced fragmentation techniques can provide structural information. lcms.cz Techniques such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and ultraviolet photodissociation (UVPD) can generate unique fragment ions that are diagnostic for a specific isomer. lcms.cz By analyzing the fragmentation patterns, it is possible to deduce the position of the hydroxyl group in the carbon chain, thus differentiating between isomers. For instance, the fragmentation of a secondary alcohol will differ from that of a primary alcohol, yielding characteristic ions that can be used for identification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds, providing detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. nih.gov ¹³C NMR spectroscopy, in particular, provides information about the different carbon environments within the this compound molecule. Each chemically non-equivalent carbon atom gives a distinct signal in the ¹³C NMR spectrum, and the chemical shift of the signal is indicative of its electronic environment.

For this compound, the carbon atom attached to the hydroxyl group (C4) would resonate at a downfield chemical shift (typically in the range of 60-80 ppm) compared to the other aliphatic carbon atoms. The terminal methyl carbons (C1 and C15) would appear at the most upfield positions. The chemical shifts of the other methylene (B1212753) carbons would vary depending on their proximity to the hydroxyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C4 (CH-OH)~70
C3, C5~35-40
C2, C6~25-30
C1~14
C7-C14~22-32
C15~14

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands that serve as a vibrational fingerprint of the molecule. openstax.org

The most prominent feature in the IR spectrum of an alcohol is the broad O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkyl chain would be observed around 2850-2960 cm⁻¹. libretexts.org A strong C-O stretching vibration for a secondary alcohol is expected in the range of 1100-1150 cm⁻¹. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. openstax.org

Table 3: Characteristic IR Absorption Bands for this compound
Vibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
O-H Stretch3200 - 3600Strong, Broad
C-H Stretch (Alkyl)2850 - 2960Strong
C-O Stretch (Secondary Alcohol)1100 - 1150Strong
C-H Bend (Alkyl)1350 - 1480Medium

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The analysis of this compound in complex matrices such as biological fluids (e.g., plasma) and environmental samples (e.g., soil, water) requires effective sample preparation to remove interfering substances and concentrate the analyte. sciopen.comnih.gov

Biological Matrices: For the analysis of this compound in plasma, a common approach involves protein precipitation followed by an extraction step. nih.gov Proteins can be precipitated by adding a water-miscible organic solvent like acetonitrile. Following centrifugation, the supernatant containing the analyte can be subjected to either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govresearchgate.net In LLE, a water-immiscible organic solvent such as hexane (B92381) or a mixture of hexane and methyl tert-butyl ether is used to extract the relatively nonpolar this compound. nih.gov SPE offers a more controlled and often more efficient extraction. A reversed-phase SPE sorbent (e.g., C18) can be used, where the analyte is retained on the sorbent while more polar interferences are washed away. The this compound is then eluted with a nonpolar organic solvent. nih.gov

Environmental Matrices: In environmental matrices, the sample preparation strategy depends on the nature of the sample.

Soil: For soil samples, pressurized liquid extraction (PLE) is an effective technique. usda.gov This method uses elevated temperatures and pressures to extract analytes with organic solvents more efficiently than traditional methods. usda.gov A common solvent system for extracting lipids from soil is a mixture of chloroform (B151607) and methanol. nih.gov

Water: For aqueous samples, solid-phase microextraction (SPME) is a simple, solvent-free, and sensitive technique for extracting volatile and semi-volatile organic compounds. astm.org A fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace above the water sample or directly immersed in it. astm.orgresearchgate.net The this compound partitions onto the fiber, which is then thermally desorbed in the injector of a GC for analysis. This technique is particularly useful for trace-level analysis. astm.org

Derivatization Techniques for Volatility and Detection Enhancement (e.g., Silylation)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. environmentalexpress.com However, the presence of a polar hydroxyl (-OH) group in this compound can lead to poor chromatographic performance, including peak tailing and reduced sensitivity, due to interactions with the stationary phase and potential for hydrogen bonding. gcms.cz Derivatization is a chemical modification process used to convert the analyte into a form that is more suitable for analysis. sigmaaldrich.com For long-chain alcohols like this compound, the primary goals of derivatization are to increase volatility and thermal stability, and to reduce polarity. gcms.czyoutube.com

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. gcms.czphenomenex.blog This process involves replacing the active hydrogen of the alcohol's hydroxyl group with a non-polar trimethylsilyl (TMS) group. phenomenex.blog The resulting TMS ether is significantly more volatile and less polar than the original alcohol, making it ideal for GC analysis, often coupled with mass spectrometry (GC-MS). youtube.comgcms.cz

Common Silylating Reagents and Reaction:

A variety of silylating reagents are available, with their reactivity and applications differing based on the analyte's structure. phenomenex.blog For the derivatization of alcohols, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used and highly effective reagent. sigmaaldrich.comgcms.cz It is often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate. sigmaaldrich.comresearchgate.net The reaction is typically carried out in an aprotic solvent like pyridine (B92270) or N,N-dimethylformamide. researchgate.netresearchgate.net

The general reaction for the silylation of this compound is as follows:

C₁₅H₃₂O (this compound) + C₈H₁₈F₃NOSi₂ (BSTFA) → C₁₈H₄₀OSi (4-pentadecyl trimethylsilyl ether) + C₂H₃F₃NOSi (Byproduct)

The introduction of the TMS group effectively "masks" the polar hydroxyl group, preventing undesirable interactions during GC analysis and leading to sharper, more symmetrical peaks and improved detection limits. glsciences.comresearchgate.net

TechniqueReagent(s)PurposeResulting DerivativePrimary Analytical Method
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with Trimethylchlorosilane (TMCS) catalystIncrease volatility, decrease polarity, improve thermal stabilityTrimethylsilyl (TMS) etherGas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS)

Advanced Extraction Methodologies (e.g., Accelerated Solvent Extraction)

The efficient extraction of this compound from its matrix (e.g., environmental solids, biological tissues) is a critical first step before any analysis can be performed. thermofisher.com Traditional methods like Soxhlet extraction can be time-consuming and require large volumes of organic solvents. cem.com Modern, advanced extraction techniques have been developed to overcome these limitations, offering faster, more efficient, and automated extraction processes. gcms.cz

Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE) or Pressurized Solvent Extraction, is a highly efficient technique for extracting semi-volatile organic compounds from solid and semi-solid samples. environmentalexpress.comtaylorandfrancis.com ASE utilizes conventional organic solvents at elevated temperatures (typically 50-200°C) and pressures (typically 1500-2000 psi). taylorandfrancis.comnih.gov

Principles of Accelerated Solvent Extraction:

The high pressure maintains the solvent in its liquid state above its normal boiling point, which allows for extractions at higher temperatures. taylorandfrancis.com These conditions offer several advantages:

Increased Efficiency: The elevated temperature enhances the solubility of analytes like this compound in the solvent and increases the solvent's diffusion rate into the sample matrix.

Reduced Solvent Consumption: The improved efficiency means that smaller volumes of solvent are required for complete extraction compared to traditional methods. taylorandfrancis.com

Faster Extraction Times: ASE can reduce extraction times from hours (for Soxhlet) to minutes per sample. nih.govmdpi.com

Automation: Modern ASE systems are fully automated, allowing for unattended extraction of multiple samples. gcms.cz

The selection of the extraction solvent is crucial and depends on the analyte's polarity and the sample matrix. For a semi-polar compound like this compound, a mixture of polar and non-polar solvents, such as hexane and acetone (B3395972) or dichloromethane (B109758) and methanol, is often effective. gcms.czgcms.cz The optimal temperature and pressure must be determined to ensure maximum recovery without causing thermal degradation of the analyte. nih.govresearchgate.net

MethodPrincipleTypical ParametersAdvantagesSuitable Matrices
Accelerated Solvent Extraction (ASE)Extraction with organic solvents at elevated temperature and pressureTemperature: 50-200°C Pressure: 1500-2000 psi Solvents: Hexane, Acetone, Methanol, DichloromethaneFast, efficient, automated, reduced solvent useSoil, sediment, biological tissue, polymers

Mechanistic Investigations of 4 Pentadecanol S Biological Actions

Membrane Interaction and Permeabilization Mechanisms

The interaction of long-chain alcohols with lipid bilayers is a key aspect of their biological activity. While specific studies on 4-Pentadecanol are limited, the behavior of similar long-chain alcohols provides significant insights. These molecules typically insert their hydrophobic alkyl chains into the nonpolar core of the cell membrane, with the polar hydroxyl group oriented towards the aqueous environment or the polar headgroups of the phospholipids.

This intercalation can disrupt the packing of the lipid acyl chains, leading to changes in membrane fluidity, thickness, and lateral pressure. The effect is dependent on the alcohol's chain length; shorter-chain alcohols tend to increase membrane fluidity, whereas longer-chain alcohols can have a more complex, ordering effect on the lipid chains. The position of the hydroxyl group in a secondary alcohol like this compound, as opposed to a primary alcohol, influences its orientation within the membrane, potentially altering the depth of penetration and the nature of the disruption. At sufficient concentrations, this disruption can lead to increased membrane permeability, or permeabilization, allowing the passage of ions and small molecules that would otherwise be restricted.

Receptor Binding and Signal Transduction Pathways in Chemosensation

In chemosensation, particularly olfaction, long-chain alcohols are recognized by specific receptors. The process often begins with the alcohol binding to odorant-binding proteins (OBPs) in the sensillum lymph, which then transport the odorant to olfactory receptors (ORs) on the surface of olfactory sensory neurons. nih.gov

The binding of alcohols to OBPs, such as the LUSH protein in Drosophila melanogaster, involves a combination of hydrogen bonding with the hydroxyl group and non-polar interactions with the alkyl chain. nih.gov For longer-chain alcohols, these non-polar, hydrophobic interactions become the dominant force in binding affinity. nih.gov Upon binding to an OR, which is a type of G protein-coupled receptor (GPCR), a conformational change is induced. This change activates an intracellular signal transduction cascade, typically involving the G-protein Golf, which in turn activates adenylate cyclase to produce cyclic AMP (cAMP). wikipedia.org This second messenger opens ion channels, leading to neuron depolarization and the transmission of a signal to the brain. While specific ORs that bind this compound have not been deorphanized, it is understood that different odorants are recognized by different combinations of ORs, creating a combinatorial code for odor perception. acs.org

Structure-Activity Relationship (SAR) Analysis of Pentadecanol Isomers

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For pentadecanol, the positioning of the hydroxyl group along the 15-carbon chain is a critical determinant of its physicochemical properties and, consequently, its biological function.

The location of the hydroxyl group defines whether an alcohol is primary (e.g., 1-pentadecanol), secondary (e.g., 2-pentadecanol (B160078), this compound), or tertiary. This position significantly influences the molecule's polarity, steric profile, and hydrogen-bonding capacity.

Moving the hydroxyl group from the terminal C1 position to an internal position like C4 creates a secondary alcohol. This change has several consequences:

Steric Hindrance: A secondary alcohol is more sterically hindered than a primary alcohol. This can affect its ability to fit into the active site of an enzyme or the binding pocket of a receptor, potentially reducing its activity or altering its specificity. For instance, some dehydrogenases show high specificity for secondary alcohols at a particular position. nih.gov

Polarity and Solubility: The internal position of the hydroxyl group in this compound makes the molecule slightly less polar and may decrease its water solubility compared to 1-pentadecanol (B150567), affecting its partitioning between aqueous and lipid environments.

Membrane Interaction: The branched-like structure created by the internal hydroxyl group can alter how the molecule inserts into and disrupts a lipid bilayer compared to the linear nature of a primary alcohol. nih.gov

Chemical Reactivity: The reactivity of the hydroxyl group is different in primary versus secondary alcohols, which can influence its role in metabolic pathways. researchgate.net

While direct comparative studies on the bioactivity of different pentadecanol isomers are scarce, these fundamental principles suggest that this compound would exhibit distinct biological actions compared to its primary isomer, 1-pentadecanol.

Correlation of Alkyl Chain Length with Biological Efficacy

The biological activity of long-chain alcohols, including this compound, is significantly influenced by the length of their alkyl chains. Research across various biological systems demonstrates that subtle changes in the number of carbon atoms can lead to substantial differences in efficacy and even alter the mode of action. This structure-activity relationship is a critical aspect of understanding the mechanistic basis of their biological effects.

Studies have shown that the biological properties of long-chain alcohols often follow a pattern where activity increases with chain length up to an optimal point, after which it may decline or plateau. This phenomenon is frequently attributed to the interplay between the compound's lipophilicity, water solubility, and its ability to interact with biological membranes and molecular targets.

One area where the correlation between alkyl chain length and biological efficacy is well-documented is in the antimicrobial activity of fatty alcohols. Investigations into the antibacterial effects of a series of long-chain fatty alcohols against Staphylococcus aureus revealed that the length of the aliphatic carbon chain is a primary determinant of their activity. nih.gov The most potent antibacterial activity was observed for alcohols with carbon chains ranging from 10 to 13 atoms. nih.gov Specifically, 1-dodecanol (B7769020) (C12) and 1-tridecanol (B166897) (C13) exhibited the highest antibacterial activity among the tested compounds. nih.gov In contrast, alcohols with fewer than eight or more than seventeen carbon atoms showed little to no antimicrobial effect. nih.gov

Interestingly, the mechanism of antibacterial action also appears to be linked to the alkyl chain length. For instance, 1-decanol (B1670082) (C10) and 1-undecanol (B7770649) (C11) demonstrated membrane-damaging activity, leading to the leakage of K+ ions from the bacterial cells. nih.gov However, the most active compounds, 1-dodecanol and 1-tridecanol, did not induce similar membrane damage, suggesting a different mode of action. nih.gov This indicates that not only the potency but also the mechanistic pathway of biological action is governed by the length of the alkyl chain.

The following table summarizes the relationship between the alkyl chain length of 1-alkanols and their antibacterial activity against S. aureus.

CompoundAlkyl Chain LengthAntibacterial ActivityMembrane-Damaging Activity
1-OctanolC8NoNot specified
1-NonanolC9BactericidalYes
1-DecanolC10Bactericidal and PotentYes
1-UndecanolC11Bactericidal and PotentYes
1-DodecanolC12Highest Antibacterial ActivityNo
1-TridecanolC13Highest Antibacterial ActivityNo
> C17 Alcohols> C17Little to no activityNot specified

This table is based on findings from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. nih.gov

In the context of aquatic toxicology, a similar structure-activity relationship has been observed. A study on the chronic toxicity of long-chain alcohols to Daphnia magna found that the apparent toxicity, affecting survival and reproduction, increased with increasing carbon chain lengths from C10 to C14. nih.govresearchgate.net However, a C15 alcohol showed a deviation from this trend, exhibiting no toxicity below its limit of water solubility. nih.govresearchgate.net This suggests that for very long-chain alcohols, reduced water solubility can become a limiting factor for their biological availability and thus their toxic effects. nih.govresearchgate.net The observed trend for C10 to C14 alcohols is consistent with a non-polar narcotic mode of action, where the partitioning of the alcohol into biological membranes is a key step. nih.govresearchgate.net

The influence of alkyl chain length also extends to the biodegradability of related compounds. In studies of linear alcohol ethoxylates, the length of the alkyl chain was found to affect the rate of primary biodegradation. nih.gov For instance, a C16 homolog degraded at a slower rate compared to its C12 and C14 counterparts. nih.gov

The physicochemical properties of long-chain alcohols, which underpin their biological actions, are also closely tied to their alkyl chain length. For example, as the length of the alkyl chain increases, the water solubility of the alcohol decreases. researchgate.net This is due to the increased hydrophobic character of the longer alkyl chain, leading to a greater tendency to partition into oily or lipid phases rather than aqueous environments. researchgate.net This property is crucial for understanding how these molecules interact with and traverse biological membranes.

Furthermore, the "odd-even effect" has been noted in some series of aliphatic compounds, where molecules with an even number of carbon atoms in their chains exhibit different physical properties, such as melting points, compared to those with an odd number. mdpi.comnih.govresearchgate.net This is attributed to differences in molecular packing and conformation in the solid state. mdpi.comnih.govresearchgate.net While not a direct measure of biological efficacy, these fundamental physical properties, governed by chain length, can influence the formulation and bioavailability of these compounds.

Computational Chemistry and Molecular Modeling Approaches for 4 Pentadecanol

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the binding affinity. Studies have applied molecular docking to assess the potential of pentadecanol to bind to mycobacterial receptors like PanK, InhA, and MabA. AutoDock 4 and AutoDock Vina are examples of software utilized for such docking processes wikipedia.orgmims.com. The selection of promising small molecules is often based on their binding position within the receptor's active site, interactions with critical residues, and the resulting binding energy values wikipedia.org.

Computational studies have estimated the binding affinities between pentadecanol and mycobacterial receptors, expressed as Gibbs free energy (∆G). One study reported the following binding affinities for pentadecanol with these targets: PanK at -5.5 kcal/mol, InhA at -4.9 kcal/mol, and MabA at -4.3 kcal/mol wikipedia.orgwikipedia.org. These values suggest favorable binding interactions with these essential enzymes. For comparison, the binding affinities of other known antimycobacterial agents like isoniazid (B1672263) and triclosan (B1682465) with these targets have also been computationally evaluated wikipedia.orgwikipedia.orgwikipedia.org. Isoniazid showed an affinity of -4.9 kcal/mol with InhA wikipedia.org. Triclosan exhibited higher affinities, with ∆G values of -6.4 kcal/mol for InhA, -6.7 kcal/mol for MabA, and -7.0 kcal/mol for PanK wikipedia.org. Small molecules and proteins are reported to exhibit bioactivity when their binding affinity is less than -5.0 kcal/mol, with stable binding typically occurring when the affinity is below -7.0 kcal/mol lipidmaps.org.

The computationally estimated binding affinities for pentadecanol with mycobacterial receptors are summarized in the table below:

ReceptorEstimated Binding Affinity (∆G, kcal/mol)
PanK-5.5 wikipedia.orgwikipedia.org
InhA-4.9 wikipedia.orgwikipedia.org
MabA-4.3 wikipedia.orgwikipedia.org

The Gibbs free energy (∆G) is a thermodynamic parameter used to quantify the spontaneity and favorability of a binding interaction. In the context of molecular docking, the calculated ∆G values provide an estimate of the energy released upon ligand binding to the receptor. The negative ∆G values obtained for the interaction of pentadecanol with PanK, InhA, and MabA indicate that these binding events are computationally predicted to be energetically favorable wikipedia.orgwikipedia.orgwikipedia.org. These calculations are a key aspect of the thermodynamic characterization of the predicted binding interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Stability

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations are crucial for understanding the dynamic behavior of protein-ligand complexes, assessing their stability, and exploring conformational changes mims.comwikidata.orgthegoodscentscompany.com. MD simulations can provide insights beyond the static snapshots obtained from molecular docking.

Studies investigating the interaction of pentadecanol with mycobacterial receptors have utilized MD simulations to evaluate the stability of the resulting complexes.

MD simulations allow for the analysis of how the ligand (4-pentadecanol) and the residues within the protein's binding site move and interact over time. One study involving pentadecanol and PanK observed that molecular dynamics analysis over a 5 ns period showed only minor changes in the conformation of the PanK binding site, while pentadecanol remained bound within the site wikipedia.org. This suggests a degree of stability in the interaction over the simulation timeframe.

MD simulations can also reveal whether the binding of a ligand induces significant conformational changes in the protein receptor. In the study of pentadecanol binding to PanK, the MD analysis indicated little change in the conformation of the binding site wikipedia.org. This suggests that, within the simulation parameters and duration, pentadecanol binding did not cause substantial structural rearrangements in the PanK binding pocket. More extensive simulations or analysis techniques like principal component analysis (PCA) or free energy landscape (FEL) analysis, as mentioned in other MD studies, could provide further details on the conformational dynamics and stability of the complex mims.comthegoodscentscompany.com.

Materials Science and Interfacial Chemistry of Pentadecanols

Investigation of Pentadecanol Isomers in Monolayer and Bilayer Systems

The study of pentadecanol isomers and other long-chain alcohols in monolayer and bilayer systems provides fundamental insights into their molecular packing, phase behavior, and interactions at interfaces. While specific studies on 4-pentadecanol monolayers or bilayers are not prominently detailed in the provided search results, research on related hexadecanol (B772) isomers (C16) has shown that the position of the hydroxyl group significantly influences the structure and 2D phase behavior of monolayers at the air/water interface. acs.orgresearchgate.net These studies indicate that isomers with the hydroxyl group positioned further from the chain terminus, such as 3- and 4-hexadecanol, tend to form more expanded and disordered monolayers compared to the linear 1-hexadecanol (B1195841). acs.orgresearchgate.net This suggests that the position of the hydroxyl group in pentadecanol isomers, including this compound, would similarly impact their packing and organization in interfacial films.

Surface pressure-area (π-A) isotherms are a fundamental tool for characterizing the behavior of insoluble monolayers at the air-water interface. These isotherms report the change in surface pressure as the area available to each molecule in the monolayer is varied. Studies on long-chain alcohol monolayers, including pentadecanol (likely referring to 1-pentadecanol) and hexadecanol isomers, utilize π-A isotherms to understand their phase transitions and molecular packing densities. acs.orgnih.gov For instance, π-A isotherms of hexadecanol isomers show that isomers with the hydroxyl group at internal positions (like 3- and 4-hexadecanol) exhibit more expanded behavior and larger molecular areas at given surface pressures compared to 1-hexadecanol. acs.org This indicates less efficient packing for isomers with the hydroxyl group away from the end of the chain.

Surface potential (ΔV) measurements, often conducted simultaneously with π-A isotherms, provide information about the changes in the electrical double layer at the interface due to the orientation and packing of the molecules in the monolayer. While specific ΔV data for this compound is not available, studies on other amphiphiles and long-chain alcohols demonstrate that surface potential is sensitive to molecular orientation and the presence of dipoles at the interface. Changes in ΔV during compression can indicate phase transitions and reorientation of molecules within the monolayer.

Microscopic and spectroscopic techniques are employed to visualize the morphology and understand the molecular organization within interfacial films. Fluorescence microscopy (FM) and Atomic Force Microscopy (AFM) are powerful tools for this purpose. nih.govnih.gov While direct application of these techniques to this compound monolayers is not detailed in the provided snippets, studies on related systems, such as phospholipid/alcohol mixtures or other long-chain alcohol monolayers, demonstrate their utility. FM can reveal phase separation and domain formation within monolayers, while AFM can provide high-resolution topographical information about the film structure and thickness, even at the nanoscale. nih.govnih.govlipidmaps.org For example, AFM has been used to study the nanostructure characteristics of mixed phospholipid/hexadecanol monolayers. lipidmaps.org Vibrational sum frequency spectroscopy (VSFS) has also been used to study the molecular structure and orientation of hexadecanol isomers at the air/water interface, providing details about chain conformation and methyl group orientation. acs.orgresearchgate.net These techniques would be valuable in characterizing the specific interfacial structures formed by this compound.

Applications in Surfactant Systems and Emulsion Stabilization

Fatty alcohols, including pentadecanol isomers, can function as surfactants and contribute to the stabilization of emulsions. Surfactants reduce the interfacial tension between immiscible liquids, facilitating the formation of stable dispersions like emulsions. cenmed.comaip.org Long-chain alcohols are known to be used as ingredients in various consumer and industrial products, including lotions, creams, lubricating oils, and as raw materials for the manufacture of surfactants. wikipedia.orgfishersci.cafishersci.cawikipedia.orgontosight.aiatamanchemicals.com Their amphiphilic nature allows them to accumulate at oil-water interfaces, forming a barrier that prevents droplets from coalescing. cenmed.comcleaninginstitute.org The effectiveness of a surfactant in emulsion stabilization is influenced by its molecular structure, including the length and branching of the hydrocarbon chain and the nature and position of the hydrophilic group. While specific data on this compound's performance as a surfactant or emulsion stabilizer is not provided, the general principles of surfactant action by long-chain alcohols suggest its potential in such applications, likely with properties differing from its isomers due to the internal position of the hydroxyl group.

Role in Controlled Evaporation and Film Formation Processes

Monolayers formed by long-chain alcohols, including pentadecanol, have been investigated for their ability to suppress water evaporation from surfaces. bmrb.iofishersci.iee3s-conferences.orgresearchgate.netresearchgate.netusgs.gov These molecules form a thin, ordered film at the air-water interface that acts as a physical barrier to water molecules escaping into the gas phase. e3s-conferences.orgresearchgate.net The efficiency of evaporation suppression is dependent on factors such as the chain length and the packing density of the molecules in the monolayer. researchgate.netresearchgate.net Studies have shown that longer chain alcohols generally provide greater resistance to evaporation. researchgate.netresearchgate.net While much of the research in this area has focused on linear fatty alcohols like 1-hexadecanol and 1-octadecanol, pentadecanol (C15) has also been studied in the context of reducing water evaporation from droplets. nih.govfishersci.ie The position of the hydroxyl group can influence the packing and order within the monolayer, which in turn affects its barrier properties. Based on the behavior of hexadecanol isomers, this compound might form a less tightly packed film compared to 1-pentadecanol (B150567), potentially influencing its effectiveness in evaporation control. Long-chain alcohols also play a role in controlled film formation processes, where their interfacial behavior can influence the deposition and structure of thin films. bmrb.iofishersci.ie

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Pentadecanol, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound is typically synthesized via reduction of 4-pentadecanone using catalysts like sodium borohydride or via Grignard reactions with appropriate alkyl halides and ketones. To ensure reproducibility, document reaction conditions (temperature, solvent purity, catalyst concentration) and validate product purity via GC-MS or NMR. Include step-by-step protocols with error margins (e.g., ±2°C for temperature control) and reference established literature procedures .

Q. How can the physicochemical properties (e.g., solubility, melting point) of this compound be accurately determined in laboratory settings?

  • Methodological Answer : Use differential scanning calorimetry (DSC) for melting point analysis under inert atmospheres to prevent oxidation. For solubility, employ gravimetric methods with solvents of varying polarity (e.g., hexane, ethanol) at controlled temperatures. Triplicate measurements and statistical analysis (e.g., mean ± SD) are critical to minimize experimental variability .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) and electron ionization is preferred for separation and identification. For quantification, calibrate using internal standards (e.g., deuterated analogs) and validate linearity across a concentration range (e.g., 0.1–100 µg/mL). NMR (¹H and ¹³C) can confirm structural integrity by comparing peak assignments to reference spectra .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, follow first-aid measures: flush eyes with water for 15 minutes, wash skin with soap, and seek medical attention. Store in airtight containers away from oxidizers, and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers, and what experimental designs can elucidate its role in membrane dynamics?

  • Methodological Answer : Employ Langmuir trough experiments to study monolayer formation and fluorescence anisotropy to assess membrane fluidity. Use deuterated this compound in neutron scattering studies to track positional integration into bilayers. Pair with molecular dynamics simulations to model hydrophobic interactions and validate findings against experimental data .

Q. What factors contribute to contradictory reports on this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products (e.g., aldehydes via oxidation). Control variables like oxygen levels (via nitrogen sparging) and light exposure. Compare kinetic models (e.g., Arrhenius plots) across studies to identify discrepancies in experimental setups (e.g., buffer composition, purity of starting material) .

Q. How can researchers resolve inconsistencies in reported enzymatic oxidation rates of this compound across different studies?

  • Methodological Answer : Standardize assay conditions (enzyme concentration, cofactor availability, pH) and validate using a reference enzyme (e.g., alcohol dehydrogenase). Perform Michaelis-Menten kinetics with triplicate measurements and error bars. Use ANOVA to assess inter-laboratory variability and meta-analysis to identify confounding factors (e.g., substrate impurities) .

Q. What strategies are effective for studying this compound’s metabolic pathways in microbial systems?

  • Methodological Answer : Employ isotopic labeling (¹⁴C or ¹³C) to trace metabolic flux via LC-MS/MS. Use gene knockout strains to identify key enzymes (e.g., hydroxylases). Combine with transcriptomics (RNA-seq) to correlate pathway activation with this compound exposure. Validate findings using in vitro enzyme assays .

Data Presentation and Analysis

  • Tables : Include raw data (e.g., GC-MS peak areas) in appendices, with processed data (normalized concentrations, statistical tests) in the main text.
  • Figures : Use line graphs for kinetic studies and heatmaps for omics data. Ensure error bars represent 95% confidence intervals .

Key Considerations

  • Reproducibility : Document all variables (e.g., solvent lot numbers, instrument calibration dates) .
  • Ethics : Disclose conflicts of interest and adhere to institutional safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.